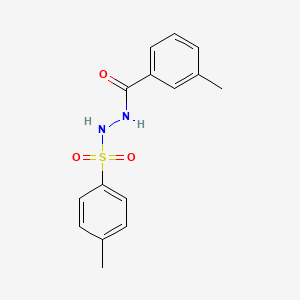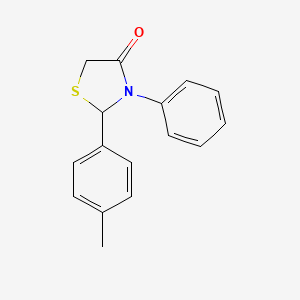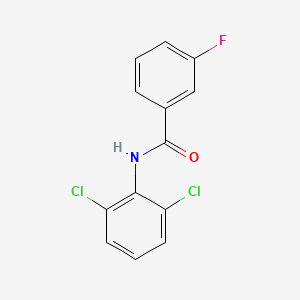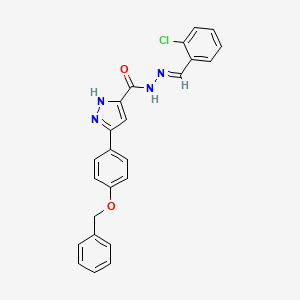![molecular formula C14H12N4O2 B11689549 2-(1H-benzimidazol-1-yl)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11689549.png)
2-(1H-benzimidazol-1-yl)-N'-[(1E)-2-furylmethylene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(1E)-2-furfurilideno]-2-(1H-bencimidazol-1-il)acetohidrazida es un compuesto orgánico complejo que pertenece a la clase de derivados de benzimidazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(1E)-2-furfurilideno]-2-(1H-bencimidazol-1-il)acetohidrazida típicamente involucra la condensación de 2-(1H-bencimidazol-1-il)acetohidrazida con furfural en condiciones ácidas o básicas. La reacción se lleva a cabo generalmente en un solvente como etanol o metanol, y el producto se purifica por recristalización.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(1E)-2-furfurilideno]-2-(1H-bencimidazol-1-il)acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el anillo de benzimidazol, utilizando reactivos como los haluros de alquilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Haluros de alquilo, en condiciones básicas o ácidas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N'-[(1E)-2-furfurilideno]-2-(1H-bencimidazol-1-il)acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Utilizado como ligando en química de coordinación y como bloque de construcción para moléculas más complejas.
Biología: Se ha estudiado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Investigado por su potencial como agente anticancerígeno debido a su capacidad de interactuar con el ADN y las proteínas.
Mecanismo De Acción
El mecanismo de acción de N'-[(1E)-2-furfurilideno]-2-(1H-bencimidazol-1-il)acetohidrazida implica su interacción con macromoléculas biológicas. Puede unirse al ADN, interfiriendo potencialmente con los procesos de replicación y transcripción. Además, puede interactuar con proteínas, afectando su función y provocando diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(1H-bencimidazol-2-il)etanol
- 2-(2-aminofenil)bencimidazol
- 2-(1-metil-1H-bencimidazol-2-il)etanol
Singularidad
N'-[(1E)-2-furfurilideno]-2-(1H-bencimidazol-1-il)acetohidrazida es única debido a su estructura específica, que combina un anillo de benzimidazol con un grupo furfurilideno
Propiedades
Fórmula molecular |
C14H12N4O2 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
2-(benzimidazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12N4O2/c19-14(17-16-8-11-4-3-7-20-11)9-18-10-15-12-5-1-2-6-13(12)18/h1-8,10H,9H2,(H,17,19)/b16-8+ |
Clave InChI |
QCTSYWUGMJRLFV-LZYBPNLTSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=CC=CO3 |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11689472.png)
![ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689473.png)
![2-fluoro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11689478.png)
![(5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689482.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689485.png)
![N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11689488.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689491.png)
![(2Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11689504.png)

![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689511.png)


![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11689536.png)

